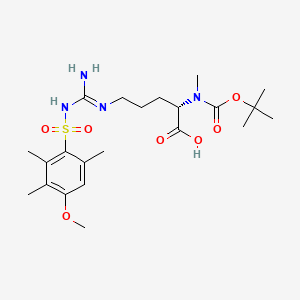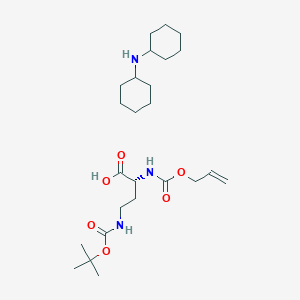
Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups These groups are often used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:
Protection of Amino Groups: The initial step involves the protection of the amino groups using allyloxycarbonyl and tert-butoxycarbonyl groups. This is usually achieved through reactions with allyl chloroformate and tert-butyl chloroformate, respectively, in the presence of a base such as triethylamine.
Formation of the Butanoate Backbone: The butanoate backbone is formed through a series of condensation reactions, often involving the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.
Final Assembly: The final step involves the coupling of the protected amino groups with the butanoate backbone under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various amine and alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protected amino groups make it a valuable building block in peptide synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving proteases that cleave amide bonds.
Medicine
In medicinal chemistry, the compound is explored for its potential as a prodrug. The protecting groups can be selectively removed in vivo to release the active drug.
Industry
In the industrial sector, the compound can be used in the production of polymers and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism of action of Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves the selective cleavage of its protecting groups under specific conditions. The allyloxycarbonyl group can be removed via palladium-catalyzed hydrogenation, while the tert-butoxycarbonyl group can be cleaved using acidic conditions. These reactions release the free amine groups, which can then participate in further chemical or biological processes.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature tert-butoxycarbonyl protecting groups and are used in peptide synthesis.
N-Cbz-protected amino acids: These compounds use benzyloxycarbonyl (Cbz) groups for protection and serve similar purposes in organic synthesis.
Uniqueness
What sets Dicyclohexylamine ®-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate apart is the combination of both allyloxycarbonyl and tert-butoxycarbonyl groups. This dual protection strategy allows for greater flexibility in synthetic routes and the ability to selectively deprotect one group while leaving the other intact, providing a versatile tool in complex molecule synthesis.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPSLKRGKRCQH-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743379 |
Source


|
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-59-6 |
Source


|
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
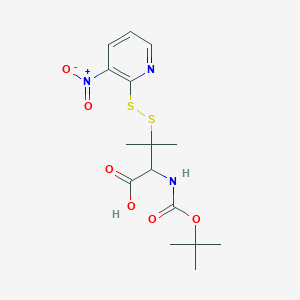

![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613633.png)
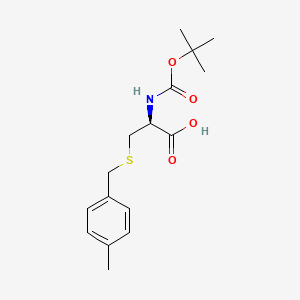
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)
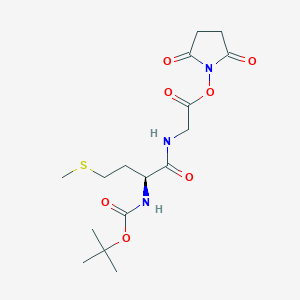
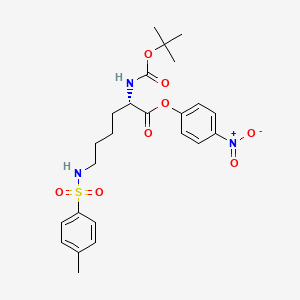
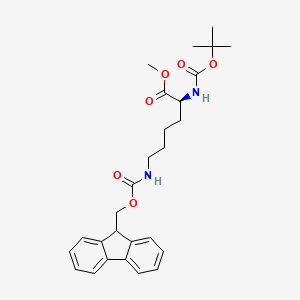
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)
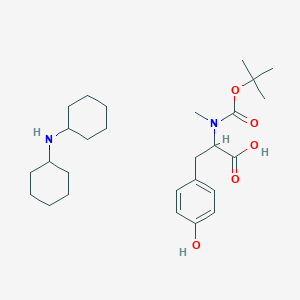
![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B613643.png)
![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
